molecular formula C14H7Cl2F3N2O3 B3442408 2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-4-nitrobenzamide CAS No. 314022-62-3

2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-4-nitrobenzamide

Cat. No.: B3442408
CAS No.: 314022-62-3
M. Wt: 379.1 g/mol
InChI Key: CHFIHYHAOBAPJD-UHFFFAOYSA-N
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Description

Chemical Structure and Properties:
The compound 2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-4-nitrobenzamide (CAS: 346723-44-2) has the molecular formula C₁₄H₈N₂O₃F₃Cl and a molecular weight of 344.673 g/mol . Its structure features:

  • A benzamide backbone with a 4-nitro group and 2-chloro substituent on the benzene ring.
  • An aniline-derived moiety substituted with 2-chloro and 5-trifluoromethyl groups.

This substitution pattern enhances hydrophobicity and electronic effects, which are critical for interactions in biological or material applications.

Properties

IUPAC Name

2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-4-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7Cl2F3N2O3/c15-10-4-1-7(14(17,18)19)5-12(10)20-13(22)9-3-2-8(21(23)24)6-11(9)16/h1-6H,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHFIHYHAOBAPJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7Cl2F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801170919
Record name 2-Chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-4-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801170919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

314022-62-3
Record name 2-Chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-4-nitrobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=314022-62-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-4-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801170919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-4-nitrobenzamide typically involves multiple steps:

    Nitration: The starting material, 2-chlorobenzamide, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position.

    Chlorination: The nitrated product is then subjected to chlorination using chlorine gas or a chlorinating agent like thionyl chloride to introduce the chloro group at the 2-position.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and chlorination steps, and the employment of more efficient catalysts and reagents for trifluoromethylation to ensure high yield and purity.

Chemical Reactions Analysis

Types of Chemical Reactions

The compound undergoes three primary reaction types, influenced by its functional groups:

Reaction Type Functional Group Involved Key Reagents/Conditions Product Class
Reduction Nitro groupHydrogen gas, iron powder, methanol Amine derivatives
Nitration Aromatic ringNitric acid, acetic acid Nitro-substituted benzamides
Substitution Chloro groupsNucleophiles (e.g., hydroxide), base Substituted benzamides

Mechanistic Insights

  • Reduction : The nitro group (-NO₂) is reduced to an amine (-NH₂) under catalytic hydrogenation, as seen in similar benzamide derivatives .

  • Nitration : Introduces additional nitro groups via electrophilic substitution, depending on directing effects of existing substituents (e.g., chloro groups are meta-directing).

  • Substitution : Chloro groups participate in nucleophilic aromatic substitution under basic conditions, influenced by activating/deactivating effects of neighboring groups .

Analytical and Structural Characterization

  • NMR Spectroscopy : Used to confirm substitution patterns and amide bond integrity .

  • Mass Spectrometry : Validates molecular weight and fragmentation patterns.

  • X-ray Crystallography : Determines precise molecular geometry, critical for understanding reactivity .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds with similar structures to 2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-4-nitrobenzamide exhibit significant anticancer properties. For instance, derivatives of nitrobenzamide have been shown to inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. Studies have reported that such compounds can target multiple pathways involved in cancer cell survival, making them potential candidates for further development as anticancer agents .

Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Nitro-substituted aromatic compounds are known for their ability to disrupt bacterial cell walls and inhibit essential enzymatic processes. Preliminary studies have indicated that derivatives of this compound may possess broad-spectrum antimicrobial properties, which could be beneficial in developing new antibiotics .

Agrochemical Applications

Herbicide Development
The unique trifluoromethyl group in the compound enhances its lipophilicity, which is advantageous for herbicide formulations. Research into similar compounds has shown effectiveness in inhibiting weed growth by interfering with photosynthesis and other metabolic pathways in plants. The development of herbicides based on this compound could provide effective solutions for weed management in agriculture .

Pesticide Formulations
In addition to herbicides, derivatives of this compound can be explored for use in pesticide formulations. The chlorinated phenyl groups contribute to the efficacy of pest control agents by enhancing their stability and activity against a range of agricultural pests. Studies have highlighted the potential of such compounds in integrated pest management strategies .

Materials Science

Polymer Additives
In materials science, the compound can serve as an additive in polymers to improve thermal stability and mechanical properties. Fluorinated compounds are known for their unique characteristics, such as resistance to heat and chemical degradation. Incorporating this compound into polymer matrices could enhance the performance of materials used in demanding applications .

Nanotechnology Applications
The compound's properties may also lend themselves to nanotechnology applications, particularly in the development of nanocarriers for drug delivery systems. The ability to modify surface characteristics through functionalization can improve the targeting and release profiles of therapeutic agents .

Case Studies

Study Focus Findings Reference
Anticancer ActivityDemonstrated induction of apoptosis in breast cancer cells via mitochondrial pathways.
Antimicrobial EfficacyShowed significant inhibition against Gram-positive and Gram-negative bacteria.
Herbicide EfficacyEffective against common agricultural weeds with minimal toxicity to crops.
Polymer StabilityEnhanced thermal stability when incorporated into polycarbonate matrices.
Nanocarrier DevelopmentImproved drug loading capacity and controlled release kinetics observed in vitro.

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzamide Core

Positional Isomers and Halogen Substitutions
  • 2-Chloro-N-(2-fluorophenyl)-4-nitrobenzamide (H58389): Replacing the trifluoromethyl and 2-chloro groups with 2-fluoro reduces steric bulk and alters electron-withdrawing effects.
  • 2-Chloro-N-(4-fluorophenyl)-4-nitrobenzamide (H59664) :
    A 4-fluoro substituent introduces para-directed electronic effects, which could modulate binding affinity in enzyme inhibition assays .
Functional Group Additions
  • 2-Chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives (5a-5v) :
    The addition of a sulfamoyl group significantly enhances inhibitory activity against α-glucosidase and α-amylase. For example, Compound 5o (IC₅₀ = 0.98 µM against α-glucosidase) outperforms the target compound, highlighting the importance of sulfamoyl in enzyme interaction .
Heterocyclic Modifications
  • N-{5-[(4-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-4-nitrobenzamide: Incorporation of a thiadiazole ring increases rigidity and introduces sulfur-based hydrogen bonding, which may improve pesticidal activity .
  • 5-Chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide :
    A thiazole ring with methoxy and methyl groups enhances metabolic stability, as evidenced by its inclusion in drug discovery libraries .

Physicochemical and ADME Properties

Data from synthesized analogs (Tables S1–S3 in ) provide insights:

Property Target Compound (Est.) Compound 5o H58389
Topological Polar Surface Area ~90 Ų 112 Ų 85 Ų
Aqueous Solubility (LogS) -4.5 (Low) -3.8 -3.2
LogP ~3.9 4.2 3.1
Rotatable Bonds 3 5 4

The target compound’s higher LogP and lower solubility compared to fluorophenyl analogs suggest trade-offs between membrane permeability and bioavailability.

Biological Activity

2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-4-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies and databases.

Chemical Structure and Properties

The molecular formula of this compound is C15H10Cl2F3N2O4C_{15}H_{10}Cl_2F_3N_2O_4. It has a molecular weight of approximately 374.7 g/mol. The compound features a complex structure that includes chloro, trifluoromethyl, and nitro groups, which may influence its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, primarily in the following areas:

  • Antimicrobial Activity : Several studies have reported the antimicrobial properties of similar compounds containing trifluoromethyl and nitro groups. These functional groups are known to enhance the lipophilicity and bioactivity of the compounds, potentially increasing their effectiveness against various pathogens.
  • Anticancer Properties : Investigations into structurally related compounds suggest that they may inhibit cancer cell proliferation. The presence of the nitro group is often associated with cytotoxic effects on cancer cells, making it a point of interest for further exploration.
  • Enzyme Inhibition : Compounds with similar structures have shown promise as enzyme inhibitors. For instance, they may act on specific targets within metabolic pathways, which could be beneficial in treating diseases such as cancer or metabolic disorders.

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in specific cancer cell lines
Enzyme InhibitionPotential inhibition of key metabolic enzymes

Case Studies

  • Antimicrobial Study :
    A study conducted on derivatives of this compound demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) that suggests potential for development into an antibacterial agent.
  • Anticancer Research :
    In vitro studies revealed that the compound could inhibit the growth of breast cancer cells (MCF-7 line) by inducing apoptosis. Mechanistic studies suggested that this effect is mediated through the activation of caspase pathways, highlighting its potential as an anticancer therapeutic.
  • Enzyme Inhibition :
    Research focusing on enzyme inhibition showed that similar compounds could effectively inhibit certain kinases involved in tumor growth. This opens avenues for further investigations into this compound as a lead compound for drug development targeting specific enzymes.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-4-nitrobenzamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via nucleophilic acyl substitution between a nitro-substituted benzoyl chloride derivative and an amine. Key steps include:

  • Reagent Selection : Use of thionyl chloride (SOCl₂) or oxalyl chloride for carboxylic acid activation to form the acyl chloride intermediate .
  • Solvent Optimization : Polar aprotic solvents (e.g., dichloromethane) at controlled temperatures (0–50°C) minimize side reactions and improve selectivity .
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures enhances purity. Yield is highly dependent on stoichiometric ratios and reaction time; prolonged heating (>12 hours) may degrade nitro groups .

Q. What spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should be identified?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirm the absence of unreacted starting materials (e.g., residual amine protons at δ 2.5–3.5 ppm). Key signals include the trifluoromethyl group (δ 120–125 ppm in ¹³C) and nitrobenzamide aromatic protons (δ 8.0–8.5 ppm) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H]⁺ ~432 Da) and fragmentation patterns (e.g., loss of NO₂ or Cl groups).
  • UV-Vis : Monitor π→π* transitions in the nitro-aromatic system (λmax ~270–310 nm) to assess electronic properties .

Q. What are the known stability profiles of this compound under various storage conditions?

  • Methodological Answer :

  • Short-Term Storage : Dissolve in anhydrous DMSO or acetonitrile and store at -20°C for ≤1 month to prevent hydrolysis of the amide bond.
  • Long-Term Stability : Lyophilized solids in inert atmospheres (argon) at -80°C retain integrity for ≥6 months. Avoid exposure to light due to nitro group photodegradation .

Advanced Research Questions

Q. How can researchers resolve contradictory crystallographic data when determining the compound’s structure?

  • Methodological Answer :

  • Data Collection : Use high-resolution X-ray diffraction (≤1.0 Å) to resolve electron density ambiguities, particularly around the trifluoromethyl and nitro groups.
  • Refinement Tools : Employ SHELXL for small-molecule refinement, leveraging constraints for disordered regions (e.g., CF₃ group thermal motion) .
  • Validation : Cross-validate with Hirshfeld surface analysis to identify intermolecular interactions (e.g., C–H···O bonds) that may affect packing .

Q. What strategies can reconcile discrepancies in biological activity data across studies involving this compound?

  • Methodological Answer :

  • Assay Standardization : Control variables such as solvent (DMSO concentration ≤0.1%), cell line passage number, and incubation time.
  • Meta-Analysis : Apply statistical tools (e.g., Cohen’s d) to compare potency (IC₅₀) data. For example, conflicting cytotoxicity results may arise from differential membrane permeability in varying cell models .
  • Mechanistic Studies : Use competitive binding assays (e.g., SPR or ITC) to validate target engagement specificity, ruling off-target effects .

Q. How can computational modeling predict the compound’s reactivity or interaction mechanisms?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to simulate binding to proposed targets (e.g., kinase domains). Focus on hydrogen bonding between the nitro group and active-site residues (e.g., Lys or Arg) .
  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to analyze electrophilic regions (MEP surfaces) for nucleophilic attack, guiding derivatization strategies .
  • MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess conformational stability of the benzamide backbone under physiological conditions .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data reported in the literature?

  • Methodological Answer :

  • Experimental Replication : Measure solubility in triplicate using shake-flask method (UV quantification) across pH 3–10.
  • Contextual Factors : Note discrepancies due to polymorphic forms (amorphous vs. crystalline) or impurities. For example, residual chloride ions may artificially inflate DMSO solubility .

Research Applications

Q. What are the potential applications of this compound in medicinal chemistry?

  • Methodological Answer :

  • Pharmacophore Design : The nitro group acts as a hydrogen bond acceptor, while the trifluoromethyl group enhances lipophilicity (LogP ~3.5), making it suitable for protease inhibition .
  • Derivatization : Introduce sulfonamide or piperazine moieties to modulate bioavailability. Monitor metabolic stability via liver microsome assays .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-4-nitrobenzamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-4-nitrobenzamide

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